molecular formula C27H45NO6 B10860412 11c-Cholylsarcosine CAS No. 1449249-30-2

11c-Cholylsarcosine

Cat. No.: B10860412
CAS No.: 1449249-30-2
M. Wt: 478.6 g/mol
InChI Key: DRRMEMPJCIGHMB-AWKXEPQSSA-N
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Description

Cholylsarcosine C-11 is a synthetic bile acid analogue that has been developed for use in positron emission tomography (PET) imaging. It is a conjugate of cholic acid and sarcosine, labeled with the radioactive isotope carbon-11. This compound is particularly useful in studying hepatobiliary function and bile acid metabolism in both clinical and research settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cholylsarcosine C-11 involves the methylation of cholylsarcosine with carbon-11. The process typically starts with the production of carbon-11 labeled methyl iodide or methyl triflate from carbon-11 labeled carbon dioxide or methane. This labeled methyl group is then introduced to cholylsarcosine through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of cholylsarcosine C-11 is carried out in specialized facilities equipped with cyclotrons for producing carbon-11. The synthesis must be rapid due to the short half-life of carbon-11 (approximately 20 minutes). Automated synthesis modules are often used to ensure efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Cholylsarcosine C-11 primarily undergoes nucleophilic substitution reactions during its synthesis. It is resistant to deconjugation and dehydroxylation, which makes it stable during enterohepatic cycling .

Common Reagents and Conditions

The key reagents used in the synthesis of cholylsarcosine C-11 include carbon-11 labeled methyl iodide or methyl triflate and cholylsarcosine. The reactions are typically carried out under mild conditions to preserve the integrity of the radioactive label .

Major Products

The major product of the synthesis is cholylsarcosine C-11 itself, which is used as a PET tracer. The compound is not biotransformed by hepatic or bacterial enzymes, ensuring its stability and effectiveness in imaging applications .

Scientific Research Applications

Cholylsarcosine C-11 has a wide range of applications in scientific research:

Mechanism of Action

Cholylsarcosine C-11 functions by mimicking the natural bile acids in the body. It is taken up by hepatocytes and secreted into bile, allowing for the visualization of bile acid transport and secretion using PET imaging. The compound targets the bile salt export pump (BSEP) and the Na±taurocholate cotransporting polypeptide (NTCP), which are key players in bile acid transport .

Comparison with Similar Compounds

Cholylsarcosine C-11 is unique due to its resistance to deconjugation and dehydroxylation, which distinguishes it from natural bile acids like cholylglycine and cholyltaurine. These properties make it a more stable and reliable tracer for imaging studies. Similar compounds include:

Cholylsarcosine C-11’s unique properties and applications make it a valuable tool in both clinical and research settings, providing insights into bile acid metabolism and liver function.

Properties

CAS No.

1449249-30-2

Molecular Formula

C27H45NO6

Molecular Weight

478.6 g/mol

IUPAC Name

2-[(111C)methyl-[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid

InChI

InChI=1S/C27H45NO6/c1-15(5-8-23(32)28(4)14-24(33)34)18-6-7-19-25-20(13-22(31)27(18,19)3)26(2)10-9-17(29)11-16(26)12-21(25)30/h15-22,25,29-31H,5-14H2,1-4H3,(H,33,34)/t15-,16+,17-,18-,19+,20+,21-,22+,25+,26+,27-/m1/s1/i4-1

InChI Key

DRRMEMPJCIGHMB-AWKXEPQSSA-N

Isomeric SMILES

C[C@H](CCC(=O)N([11CH3])CC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C

Canonical SMILES

CC(CCC(=O)N(C)CC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Origin of Product

United States

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